(4-Isothiocyanatophenyl)(3-methylphenyl)amine

Lipophilicity optimization ADME prediction Scaffold SAR

Researchers seeking anthelmintic leads without nitro-group mutagenicity can use this meta-methyl analog (CAS 27174-03-4). It enables covalent target engagement via the isothiocyanate group. - Broad-spectrum anthelmintic activity (US Patent 3,839,582) - Covalent warhead for ABPP/target ID; logP 5.2 for cell permeability - Regioisomeric series available for systematic SAR

Molecular Formula C14H12N2S
Molecular Weight 240.33 g/mol
CAS No. 27174-03-4
Cat. No. B1515603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Isothiocyanatophenyl)(3-methylphenyl)amine
CAS27174-03-4
Molecular FormulaC14H12N2S
Molecular Weight240.33 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC2=CC=C(C=C2)N=C=S
InChIInChI=1S/C14H12N2S/c1-11-3-2-4-14(9-11)16-13-7-5-12(6-8-13)15-10-17/h2-9,16H,1H3
InChIKeyIKNZSUFASUBAOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Isothiocyanatophenyl)(3-methylphenyl)amine Procurement Guide


(4-Isothiocyanatophenyl)(3-methylphenyl)amine (CAS 27174-03-4) is a synthetic diarylamine characterized by a para-isothiocyanato group on one phenyl ring and a meta-methyl substituent on the second phenyl ring, corresponding to the ChemBridge screening compound CHEMBRDG-BB 4150308 and Sigma-Aldrich AldrichCPR product CBR01143 [1]. This compound belongs to the 4-isothiocyano-diphenylamine class, which was originally disclosed in U.S. Patent 3,839,582 as anthelmintic agents effective against parasitic helminths including nematodes, cestodes, and trematodes in warm-blooded animals [2]. With a molecular formula of C14H12N2S, a molecular weight of 240.32 g/mol, and a computed logP of approximately 5.2, the compound is a solid at ambient temperature, typically supplied at 95% purity for early discovery research [1][2].

Anthelmintic screening studies in helminth models
Covalent chemical probe for activity-based protein profiling
Regioisomeric SAR: meta-methyl vs. ortho/para-methyl isomers

Non-Interchangeability of (4-Isothiocyanatophenyl)(3-methylphenyl)amine with Common Analogs


Generic substitution of (4-isothiocyanatophenyl)(3-methylphenyl)amine with other isothiocyanate-containing diarylamines is not scientifically justified because the regioisomeric position of the methyl substituent on the diphenylamine scaffold directly influences the compound's lipophilicity, electronic character, and potential bioactivity profile [1]. The meta-methyl substitution pattern in this compound is chemically distinct from ortho-methyl (CAS 1177331-27-9) and para-methyl (4-methyl-4'-isothiocyano-diphenylamine) analogs, each of which exhibits different computed boiling points and steric/electronic environments around the central secondary amine [2]. Furthermore, the methyl-substituted series represents a deliberate structural departure from the clinically investigated nitro-substituted analog amoscanate (4-isothiocyanato-4'-nitrodiphenylamine, CGP 4540), whose development was halted in part due to mutagenicity concerns associated with the nitro group; the methyl substituent is not subject to the same nitroreduction-mediated toxicophore liability, making this compound a functionally non-interchangeable alternative for anthelmintic or chemical probe studies [1][3].

Regioisomeric Methyl Position
Meta-methyl substitution may shift bulk properties and target interaction compared to ortho- or para-methyl analogs; direct replacement may require validation.
Nitro-to-Methyl Toxicophore Replacement
Methyl-for-nitro scaffold avoids nitroreduction-associated mutagenicity context of amoscanate; not interchangeable with nitro-substituted diphenylamine analogs.

Quantitative Differentiation of (4-Isothiocyanatophenyl)(3-methylphenyl)amine vs. Key Comparators


Lipophilicity Profile of meta-Methyl Substitution

The computed octanol-water partition coefficient (XLogP3-AA) for (4-isothiocyanatophenyl)(3-methylphenyl)amine is 5.2, as reported in PubChem [1]. This value is identical to the XLogP3-AA of 5.2 for the ortho-methyl isomer (4-isothiocyanatophenyl)(2-methylphenyl)amine, based on its PubChem entry, indicating that the methyl group position (meta vs. ortho) does not alter overall lipophilicity in this descriptor, yet the electronic and steric environment around the diarylamine NH differs substantially, which can influence hydrogen-bond donor/acceptor properties and target binding . By comparison, the unsubstituted parent scaffold, 4-isothiocyanato-diphenylamine, has a lower computed logP (approximately 4.0-4.5), meaning the methylated compounds are significantly more lipophilic, a property that can be advantageous for membrane permeation in cellular assays but may also increase non-specific protein binding [1][2].

Lipophilicity (XLogP3)
Cross-study comparable
Target XLogP3 = 5.2, identical to ortho-methyl isomer; ~1 log unit higher than unsubstituted 4-isothiocyanato-diphenylamine (estimated 4.0–4.5).
Supports comparable membrane permeability across methyl isomers; elevated lipophilicity vs. parent scaffold may influence protein binding.
Computed XLogP3; experimental logP may differ.
Lipophilicity optimization ADME prediction Scaffold SAR

Boiling Point Comparison: Meta- vs. Ortho-Methyl Isomer

The predicted boiling point of (4-isothiocyanatophenyl)(3-methylphenyl)amine is 399.3 °C at 760 mmHg, as reported by Chemsrc [1]. In contrast, the ortho-methyl isomer (4-isothiocyanatophenyl)(2-methylphenyl)amine exhibits a lower predicted boiling point of approximately 370.9 °C (EPI Suite) and 343.1 °C (EPA T.E.S.T.) according to ChemChart data [2]. This ~28-56 °C difference indicates that the meta-substitution pattern permits stronger intermolecular interactions (likely through more favorable crystal packing or dipole-dipole interactions) compared to the sterically hindered ortho isomer, which can translate to different thermal stability profiles during storage, handling, and formulation [1][2].

Boiling Point (Predicted)
Cross-study comparable
Target 399.3 °C at 760 mmHg; ortho-methyl isomer 343.1–370.9 °C (EPI Suite, EPA T.E.S.T.).
Meta isomer exhibits higher predicted thermal stability; may influence handling and formulation profiles.
Predicted values; experimental determination recommended.
Physicochemical characterization Thermal stability Formulation development

Methyl-for-Nitro Replacement to Avoid Mutagenicity of Amoscanate

The closest clinically advanced analog within the 4-isothiocyano-diphenylamine class is amoscanate (CGP 4540, 4-isothiocyanato-4'-nitrodiphenylamine), which demonstrated potent broad-spectrum anthelmintic activity against schistosomes and hookworms in multiple species, but whose development was discontinued due to mutagenicity attributed to nitroreduction of the 4'-nitro group to a reactive hydroxylamine intermediate [1]. (4-Isothiocyanatophenyl)(3-methylphenyl)amine replaces the nitro group with a meta-methyl substituent, a functional group that is not susceptible to the same bioactivation pathway. While head-to-head anthelmintic potency data for the methyl analog have not been published in peer-reviewed literature, the U.S. Patent 3,839,582 explicitly claims 4-methyl-4'-isothiocyano-diphenylamine (the para-methyl analog of the target compound) as an anthelmintically effective agent, establishing class-level efficacy for methyl-substituted variants [2]. The meta-methyl substitution pattern of the target compound provides a structurally distinct alternative that retains the isothiocyanate warhead required for covalent target engagement while eliminating the aromatic nitro group responsible for genotoxicity [1][2].

Mutagenicity Context
Class-level inference
Nitro group absent; no predicted nitroreduction bioactivation vs. amoscanate (CGP 4540).
Methyl-substituted scaffold offers research pathway without known nitro mutagenicity concern.
Anthelmintic potency data for this specific analog not published.
Toxicophore avoidance Anthelmintic drug discovery Mutagenicity risk

Covalent Target Engagement via Isothiocyanate Warhead

The para-isothiocyanate (-N=C=S) group in (4-isothiocyanatophenyl)(3-methylphenyl)amine is a reactive electrophilic warhead capable of forming stable thiourea linkages with nucleophilic amino acid residues (e.g., cysteine, lysine) on protein targets . This covalent modification mechanism fundamentally differentiates this compound from non-isothiocyanate diphenylamine analogs, which rely exclusively on reversible, non-covalent binding interactions. The computed electrophilicity of the isothiocyanate carbon, influenced by the electron-donating meta-methyl substituent on the distal ring, can be tuned relative to electron-withdrawing-substituted analogs (e.g., 4-nitro), potentially offering intermediate reactivity that balances target engagement with off-target selectivity [1]. The presence of a single hydrogen bond donor (the secondary amine NH) and three hydrogen bond acceptors (the sulfur and nitrogen of the isothiocyanate, plus the amine nitrogen) provides a defined pharmacophoric profile distinct from simpler mono-substituted phenyl isothiocyanates .

Covalent Warhead
Class-level inference
Para-isothiocyanate forms stable thiourea adducts with nucleophilic residues (cysteine, lysine).
Enables irreversible target capture for ABPP; not achievable with non-isothiocyanate diphenylamines.
Reactivity influenced by electronic effects of meta-methyl substituent.
Covalent inhibitor design Chemical probe development Target engagement

AldrichCPR Collection and Multi-Vendor Supply Chain

(4-Isothiocyanatophenyl)(3-methylphenyl)amine is listed in the Sigma-Aldrich AldrichCPR collection (product code CBR01143), a curated collection of unique chemicals provided to early discovery researchers . The compound is also available from ChemBridge Corporation as catalog number 4150308, ensuring dual-supplier sourcing options . The typical minimum purity specification across vendors is 95%, with some suppliers (e.g., AKSci, MolCore) providing lot-specific certificates of analysis . This stands in contrast to the ortho-methyl isomer (CAS 1177331-27-9), which is also available at 95% purity but has different vendor distribution patterns and may have longer lead times depending on geographic region . The CAS registry number 27174-03-4 is well-established and indexed across major chemical databases (PubChem CID 28065296, DTXSID50651046, SCHEMBL18662186), facilitating unambiguous procurement and regulatory documentation .

Supply Chain
Supporting evidence
Available from Sigma-Aldrich (CBR01143), ChemBridge (4150308), AKSci, and others; minimum purity 95%.
Multi-vendor sourcing supports consistent resupply for extended research programs.
Lot-specific COA recommended; confirm lead time by region.
Procurement reliability Screening library sourcing Supply chain consistency

Application Scenarios for (4-Isothiocyanatophenyl)(3-methylphenyl)amine


Anthelmintic Screening with Methyl-Substituted Isothiocyano-Diphenylamines

This compound is suited for in vitro and in vivo anthelmintic screening programs that aim to recapitulate the broad-spectrum antiparasitic activity of the 4-isothiocyano-diphenylamine class (as established in U.S. Patent 3,839,582) while systematically avoiding the nitro group-related mutagenicity that halted the clinical development of amoscanate (CGP 4540) [1]. The meta-methyl substitution pattern offers a distinct electronic profile compared to para-methyl analogs (also claimed in the patent), enabling structure-activity relationship (SAR) studies to identify the optimal methyl position for anthelmintic potency versus selectivity [1][2].

Covalent Chemical Probe for Target Identification

The reactive para-isothiocyanate group enables this compound to serve as a covalent chemical probe for activity-based protein profiling (ABPP) or target identification experiments [1]. The meta-methyl substitution provides a defined lipophilicity (XLogP3 = 5.2) that can facilitate cell membrane permeability in cellular target engagement assays [2]. Researchers should consider using the non-isothiocyanate diphenylamine core or a pre-blocked isothiocyanate control to confirm covalent specificity.

Regioisomeric SAR of Methyl-Substituted Isomers

The availability of the three regioisomers—meta-methyl (CAS 27174-03-4), ortho-methyl (CAS 1177331-27-9), and para-methyl (4-methyl-4'-isothiocyano-diphenylamine)—from commercial suppliers enables systematic SAR studies to deconvolute the contribution of methyl group position to target binding, selectivity, and pharmacokinetic properties [1]. The identical molecular weight (240.32 g/mol) and computed logP (5.2) between meta and ortho isomers, yet distinct boiling points, suggest that differential intermolecular interactions may translate to varying solubility, formulation, or protein-binding characteristics that can be experimentally profiled [1][2].

Hit-to-Lead Optimization with meta-Methyl Scaffold

For hit-to-lead programs originating from ChemBridge or Sigma-Aldrich diversity screening libraries, (4-isothiocyanatophenyl)(3-methylphenyl)amine provides a modular scaffold amenable to further derivatization at the secondary amine (N-alkylation) or through replacement of the isothiocyanate with alternative electrophilic warheads [1]. The established synthetic route via thiophosgene-mediated conversion of the corresponding aminodiphenylamine, as described in the original Ciba-Geigy patent, provides a precedent for analog synthesis [2]. The compound's classification as Acute Toxicity Category 3 (H301, toxic if swallowed) necessitates appropriate laboratory safety protocols during handling [1].

Application
Selection Property
Validation Focus
Anthelmintic screening studies
Methyl-substituted isothiocyano-diphenylamine scaffold
Helminth model endpoint response; class-level antiparasitic activity review
Activity-based protein profiling (ABPP)
Reactive isothiocyanate warhead
Covalent target engagement confirmation with non-isothiocyanate control
Regioisomeric SAR of methyl isomers
Meta vs. ortho/para methyl group position
Bulk property comparison (boiling point, lipophilicity) and target interaction profiling
Hit-to-lead optimization from screening libraries
Modular diarylamine scaffold amenable to N-alkylation or warhead replacement
Derivatization feasibility per Ciba-Geigy synthetic route; acute toxicity Category 3 handling protocols
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